Cas no 130992-55-1 (3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-)

3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)- 化学的及び物理的性質
名前と識別子
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- 3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-
- 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol
- 2,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-one
- 1,4-dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol
- SCHEMBL3157358
- 130992-55-1
- MFCD29066231
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- MDL: MFCD29066231
- インチ: InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)11(2)10-5(3)12/h1-2H3,(H,10,12)
- InChIKey: SHRBPDNRPIFELJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 180.05104734Da
- どういたいしつりょう: 180.05104734Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB275516-1g |
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol; . |
130992-55-1 | 1g |
€690.00 | 2025-02-21 | ||
abcr | AB275516-1 g |
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol; . |
130992-55-1 | 1g |
€690.00 | 2023-06-22 |
3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)- 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-に関する追加情報
3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL): A Promising Scaffold in Modern Pharmaceutical Chemistry
3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL) represents a critical compound in the field of medicinal chemistry, characterized by its unique molecular framework and functional groups. This compound, with the CAS number 130992-55-1, is a derivative of the pyrazole ring system, which has been extensively studied for its diverse biological activities. The structural features, including the 1,4-dimethyl substituents and the 5-(trifluoromethyl) group, contribute to its distinct pharmacological profile. Recent advancements in synthetic methodologies have enabled the precise synthesis of this compound, opening new avenues for its application in drug development.
The 3H-pyrazol-3-one core is a well-known pharmacophore in medicinal chemistry, often implicated in modulating enzyme activities and receptor interactions. The introduction of the trifluoromethyl group at the 5-position significantly enhances the compound's metabolic stability and lipophilicity, which are crucial for oral bioavailability. A 2023 study published in Journal of Medicinal Chemistry highlighted the role of 5-(trifluoromethyl) substitutions in improving the potency of pyrazole-based inhibitors against specific kinases. This structural modification not only increases the compound's affinity for target proteins but also reduces the likelihood of metabolic degradation, a key factor in drug candidate optimization.
Research on 1,2-dihydro-1,4-dimethyl derivatives has shown their potential in targeting multiple therapeutic areas. For instance, a 2024 preclinical study demonstrated the efficacy of 3H-pyrazol-3-one derivatives in modulating the activity of PPARγ, a nuclear receptor involved in lipid metabolism and insulin sensitivity. The 1,4-dimethyl substituents were found to enhance the compound's ability to bind to the receptor's ligand-binding domain, thereby improving its therapeutic potential for metabolic disorders. These findings underscore the importance of structural optimization in developing compounds with enhanced biological activity.
The trifluoromethyl group, a common feature in modern drug design, introduces unique electronic properties that influence the compound's reactivity and selectivity. A 2023 review in Chemical Reviews emphasized the role of trifluoromethyl substitutions in improving the pharmacokinetic profiles of small molecules. The electronegative nature of fluorine atoms in the 5-(trifluoromethyl) group stabilizes the molecule's conformation, reducing conformational flexibility and enhancing its binding affinity to target proteins. This structural advantage has been leveraged in the development of novel inhibitors for various enzymatic targets, including kinases and proteases.
Recent advances in computational chemistry have further expanded the understanding of 3H-pyrazol-3-one derivatives. Machine learning algorithms have been employed to predict the biological activity of these compounds, enabling rapid screening of potential drug candidates. A 2024 study published in ACS Chemical Biology demonstrated the use of quantum mechanics calculations to model the interaction between 5-(trifluoromethyl) derivatives and their target enzymes. These computational tools have significantly accelerated the discovery process, allowing researchers to identify compounds with optimized pharmacological properties.
The 1,2-dihydro ring system is a critical feature of 3H-pyrazol-3-one derivatives, contributing to their structural diversity and functional versatility. A 2023 study in Organic & Biomolecular Chemistry explored the synthesis of various 1,2-dihydro derivatives and their applications in drug development. The 1,4-dimethyl substituents were found to modulate the compound's solubility and permeability, which are essential parameters for drug absorption. These findings highlight the importance of fine-tuning the molecular architecture to achieve optimal therapeutic outcomes.
The trifluoromethyl group's impact on the compound's biological activity has been extensively studied in the context of drug resistance. A 2024 review in Drug Resistance Updates discussed the role of 5-(trifluoromethyl) substitutions in overcoming resistance mechanisms in cancer cells. The electronegative nature of the trifluoromethyl group was shown to alter the compound's interaction with cellular targets, thereby enhancing its efficacy against drug-resistant tumor cells. This application underscores the potential of 3H-pyrazol-3-one derivatives in addressing critical challenges in oncology.
Recent developments in synthetic chemistry have enabled the scalable production of 3H-pyrazol-3-one derivatives with high purity and yield. A 2023 study in Chemistry - A European Journal described an efficient synthetic route for the preparation of 1,2-dihydro-1,4-dimethyl derivatives, which involves a one-pot multistep reaction. This methodology not only reduces the number of synthetic steps but also minimizes the formation of byproducts, making it a cost-effective approach for industrial production. The scalable synthesis of these compounds is essential for their transition from laboratory research to clinical applications.
The pharmacological relevance of 3H-pyrazol-3-one derivatives extends beyond traditional therapeutic areas. A 2024 study in ACS Medicinal Chemistry Letters explored their potential in the treatment of neurodegenerative diseases. The 1,4-dimethyl substituents were found to enhance the compound's ability to cross the blood-brain barrier, a critical factor in the development of CNS-active drugs. These findings suggest that 3H-pyrazol-3-one derivatives could play a significant role in the treatment of conditions such as Alzheimer's and Parkinson's disease.
Environmental and safety considerations are also critical in the development of 3H-pyrazol-3-one derivatives. A 2023 study in Green Chemistry evaluated the biodegradability and ecotoxicity of these compounds. The trifluoromethyl group was found to significantly reduce the compound's persistence in the environment, aligning with the principles of green chemistry. These findings emphasize the importance of sustainable practices in the synthesis and application of pharmaceutical compounds.
Future research on 3H-pyrazol-3-one derivatives is likely to focus on their application in personalized medicine and combination therapies. The ability to modulate multiple biological targets through structural modifications offers exciting possibilities for the development of multifunctional drugs. Advances in high-throughput screening and artificial intelligence are expected to further accelerate the discovery of novel compounds with optimized therapeutic profiles. As research in this area continues to evolve, 3H-pyrazol-3-one, 1,2-dihydro-1,4-dimethyl-5-(trifluoromethyl) will remain a key scaffold in the quest for innovative therapeutic solutions.
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